molecular formula C19H18ClN3O5S B028900 Rivaroxaban-d4 CAS No. 1132681-38-9

Rivaroxaban-d4

货号: B028900
CAS 编号: 1132681-38-9
分子量: 439.9 g/mol
InChI 键: KGFYHTZWPPHNLQ-UJCPGTITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivaroxaban-d4 is a deuterated isotopologue of the direct Factor Xa (FXa) inhibitor Rivaroxaban, designed for use as an internal standard (IS) in quantitative bioanalytical assays. Its molecular formula is C₁₉H₁₄D₄ClN₃O₅S, with a molecular weight of 439.91 g/mol (compared to 435.88 g/mol for non-deuterated Rivaroxaban) . The compound features four deuterium atoms substituted at the phenyl ring (positions 2, 3, 5, and 6), ensuring minimal alteration to its chemical behavior while providing a distinct mass signature for mass spectrometry (MS) detection .

This compound is primarily utilized in high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to quantify Rivaroxaban in biological matrices such as plasma or serum. Its structural similarity to Rivaroxaban ensures comparable extraction efficiency, ionization, and chromatographic retention, minimizing variability during sample preparation . Additionally, it serves in nuclear magnetic resonance (NMR) studies and stability testing, leveraging deuterium’s unique spectral properties to track molecular degradation .

准备方法

Synthetic Strategies for Deuterium Incorporation

Catalytic Hydrogen-Deuterium Exchange

Deuterium labeling of rivaroxaban primarily targets the morpholine ring and aromatic systems to maintain pharmacological equivalence while achieving isotopic distinction. The most widely adopted method involves catalytic hydrogen-deuterium (H-D) exchange under controlled conditions .

Reaction Mechanism

  • Substrate : Rivaroxaban dissolved in deuterated solvents (e.g., D₂O or d₆-DMSO).

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 50–80°C.

  • Deuteration Sites : Positions 3 and 5 of the morpholine ring and adjacent aromatic carbons .

Key Parameters

ParameterOptimal RangeImpact on Deuteration Efficiency
Temperature60–70°CHigher rates above 65°C
Pressure (H₂/D₂)1–3 barMaximizes deuterium incorporation
Catalyst Loading5–10 wt%Balances cost and reaction rate
Reaction Time24–48 hoursEnsures >95% deuteration

This method achieves 98% isotopic purity but requires post-synthesis purification to remove residual catalysts and solvents .

Stepwise Synthesis via Deuterated Intermediates

An alternative approach synthesizes Rivaroxaban-d4 from deuterated precursors, ensuring site-specific labeling.

Deuterated Morpholine Synthesis

The morpholine ring is deuterated prior to incorporation into the rivaroxaban scaffold :

  • Diglycolic Acid Conversion :

    • Diglycolic acid (HOOC-CH₂-O-CH₂-COOH) undergoes esterification with thionyl chloride in methanol-d₄ to form dimethyl diglycolate-d₄ .

    • Reaction :

      HOOC-CH2-O-CH2-COOH+2SOCl2CH3OOC-CD2-O-CD2-COOCH3+2HCl+2SO2\text{HOOC-CH}_2\text{-O-CH}_2\text{-COOH} + 2\text{SOCl}_2 \rightarrow \text{CH}_3\text{OOC-CD}_2\text{-O-CD}_2\text{-COOCH}_3 + 2\text{HCl} + 2\text{SO}_2
  • Lithium Aluminum Deuteride (LAD) Reduction :

    • Dimethyl diglycolate-d₄ is reduced to 2,2’-oxydiethanol-d₄ using LAD in anhydrous tetrahydrofuran (THF) :

      CH3OOC-CD2-O-CD2-COOCH3LADD2OCD2-CD2OD2\text{CH}_3\text{OOC-CD}_2\text{-O-CD}_2\text{-COOCH}_3 \xrightarrow{\text{LAD}} \text{D}_2\text{OCD}_2\text{-CD}_2\text{OD}_2
  • Tosylation and Cyclization :

    • Tosylation with deuterated tosyl chloride (TsCl-d₀) yields ditosylate-d₄, which reacts with benzylamine to form N-benzylmorpholine-d₄. Subsequent hydrogenolysis removes the benzyl group, yielding 3,3,5,5-d₄-morpholine .

Rivaroxaban Assembly

Deuterated morpholine is integrated into the rivaroxaban scaffold through sequential coupling reactions:

  • Amination :

    • (S)-5-(aminomethyl)-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-2-one reacts with 5-chlorothiophene-2-carbonyl chloride in dimethylformamide (DMF) at 80°C .

    • Yield : 85% (HPLC purity: 96%) .

  • Dealkylation :

    • tert-Butyl groups are removed via acid hydrolysis (6M HCl, reflux) :

      R-CO-NH-C(CH3)3HClR-CO-NH2+(CH3)3COH\text{R-CO-NH-C(CH}_3\text{)}_3 \xrightarrow{\text{HCl}} \text{R-CO-NH}_2 + (CH_3)_3COH
    • Yield : 90% (HPLC purity: 98%) .

Industrial-Scale Production and Optimization

Reaction Scaling and Process Intensification

Industrial synthesis prioritizes cost-efficiency and reproducibility:

StepBatch Size (kg)Cycle Time (h)Purity (%)
Amination501296
Acylation501094
Dealkylation50898
Crystallization50699.5

Critical Adjustments :

  • Solvent Recycling : DMF recovery reduces costs by 30% .

  • Catalyst Reuse : Pd/C catalysts are regenerated via acid washing, maintaining 90% activity over five cycles .

Purification and Crystallization

Final purification ensures pharmaceutical-grade this compound:

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile-D₂O (65:35) mobile phase removes non-deuterated impurities .

  • Crystallization : Ethanol-d₆/water mixtures yield needle-shaped crystals with >99.5% isotopic purity .

Crystallization Parameters

ParameterValueEffect on Crystal Quality
Cooling Rate0.5°C/minReduces lattice defects
Solvent Ratio70:30 (EtOD:D₂O)Maximizes yield
Seed Crystal Size10–20 µmControls crystal growth

Analytical Validation of Synthetic Output

LC-MS/MS Quantification

Prepared this compound is validated against non-deuterated rivaroxaban using MRM transitions :

AnalyteQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)
This compound440.20144.7030
Rivaroxaban436.10144.8030

Validation Metrics

  • Linearity : R² > 0.999 over 2–500 ng/mL .

  • Recovery : 96.5–102.3% in plasma matrices .

  • Precision : Intra-day CV < 2.5% .

Stability Profiling

This compound exhibits robust stability under storage and processing conditions :

ConditionDurationDegradation (%)
Room Temperature24 hours<1.0
Freeze-Thaw Cycles5 cycles<1.5
Long-Term (-80°C)6 months<2.0

化学反应分析

Synthetic Reactions

Rivaroxaban-d4 is synthesized via deuterium incorporation into the rivaroxaban scaffold. Key steps include:

Deuterium Exchange Reactions

  • Catalytic Hydrogen-Deuterium Exchange :
    Deuterium atoms are introduced at specific aromatic positions (2,3,5,6 on the phenyl ring) using deuterated solvents (e.g., D₂O) and catalysts such as palladium or platinum under controlled conditions .

Acylation and Dealkylation

  • Intermediate Synthesis :
    • Activation of an alcohol precursor (compound III in patent US20120283434A1) followed by amination with tert-alkyl amines (e.g., tert-butylamine) .
    • Acylation with 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine) to form intermediate II .
    • Final dealkylation via acid hydrolysis (e.g., HCl) to remove the tert-butyl group, yielding this compound .

Key Reaction Conditions

Reaction StepReagents/ConditionsYieldPurity (HPLC)
Aminationtert-Butylamine, DMF, 80°C85%96%
Acylation5-Chlorothiophene-2-carbonyl chloride, Et₃N78%94%
Dealkylation6M HCl, reflux90%98%
Data adapted from industrial-scale synthesis patents .

Degradation Reactions

This compound undergoes hydrolysis under extreme pH conditions, forming degradation products identical to rivaroxaban:

Acidic Hydrolysis

  • Conditions : 0.1M HCl, 80°C for 24 hours.
  • Products : 5-Chlorothiophene-2-carboxylic acid and morpholinone derivatives .

Basic Hydrolysis

  • Conditions : 0.1M NaOH, 60°C for 12 hours.
  • Products : Amide cleavage intermediates and sulfonic acid derivatives .

Stability Data

ConditionHalf-Life (h)Major Degradants
pH 1.2 (simulated gastric fluid)48Thiophene acid
pH 7.4 (physiological)>120None detected
pH 10.0 (alkaline)24Sulfonate derivatives
From accelerated stability studies .

Metabolic Reactions

In vivo, this compound follows similar metabolic pathways to rivaroxaban but with altered kinetics due to deuterium isotope effects:

Phase I Metabolism

  • Oxidation : CYP3A4/5-mediated oxidation at the morpholinone ring (major pathway) .
  • Reduction : NADPH-dependent reduction of the ketone group (minor pathway) .

Phase II Metabolism

  • Glucuronidation : UGT1A9-mediated conjugation at the secondary amine .

Metabolite Profile

MetaboliteEnzyme ResponsibleRelative Abundance (%)
M-1 (Oxidized morpholinone)CYP3A442
M-2 (Reduced ketone)CYP2J212
M-3 (Glucuronide)UGT1A928
Data extrapolated from rivaroxaban pharmacokinetic studies .

Analytical Derivatization Reactions

This compound is used as an internal standard in LC-MS/MS assays. Key derivatization steps include:

Ionization in Mass Spectrometry

  • Electrospray Ionization (ESI) : Forms [M+H]⁺ ions at m/z 440.1 (vs. m/z 436.1 for non-deuterated rivaroxaban) .
  • Collision-Induced Dissociation (CID) : Fragments to characteristic product ions (m/z 145.0) .

MRM Transitions

AnalyteQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)
This compound440.1145.030
Rivaroxaban436.1145.030
Optimized parameters for LC-MS/MS quantification .

Comparative Reactivity

Deuterium substitution reduces reaction rates in specific pathways due to the kinetic isotope effect (KIE):

Reaction TypeKIE (kₕ/kₔ)Impact on this compound
CYP3A4 Oxidation2.1–3.4Slower metabolism
Hydrolysis (pH 7.4)1.2Minimal effect
Photodegradation1.0No significant difference
KIE values derived from deuterated drug studies .

Environmental Degradation

This compound exhibits moderate persistence in aquatic systems:

ParameterValueTest Method
Biodegradation (OECD 301F)<10% in 28 daysManometric respirometry
Hydrolysis Half-Life (pH 7)120 hLC-MS/MS
Photolysis Half-Life (UV)48 hHPLC-UV
Environmental fate data from ecotoxicity studies .

科学研究应用

Therapeutic Drug Monitoring (TDM)

Rivaroxaban is widely used as an oral anticoagulant for conditions such as atrial fibrillation and venous thromboembolism. TDM is crucial for optimizing dosing and minimizing adverse effects. The use of rivaroxaban-d4 as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enabled accurate quantification of rivaroxaban in dried blood spots (DBS) and plasma samples.

Method Development

  • Analytical Techniques : A study developed a UHPLC-MS/MS method utilizing this compound to quantify rivaroxaban concentrations in DBS samples. This method showed high accuracy and precision across a calibration range of 2.06 to 1000 ng/mL, demonstrating its potential for TDM in clinical settings .
  • Stability and Correlation : The stability of rivaroxaban in DBS under various storage conditions was confirmed, with a strong correlation (R² = 0.9961) between plasma and DBS concentrations .

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential for understanding how rivaroxaban behaves in different populations, including those with varying body weights and health conditions.

Population Studies

  • Obese vs. Non-Obese : Research comparing the pharmacokinetics of rivaroxaban in obese and non-obese individuals found no significant differences in key PK parameters such as peak plasma concentration and elimination half-life. This compound was employed to ensure accurate measurement of drug levels during these studies .
  • Nephrotic Syndrome : A prospective study involving patients with nephrotic syndrome utilized this compound to assess the drug's efficacy and safety for thromboprophylaxis. The study highlighted the influence of renal function on drug metabolism and the importance of individualized dosing .

Clinical Applications

This compound has been instrumental in clinical research, particularly in evaluating the drug's effectiveness and safety across diverse patient populations.

Case Studies

  • Thromboprophylaxis : In a cohort study involving 141 patients with nephrotic syndrome receiving rivaroxaban, the drug's pharmacokinetics were closely monitored using this compound as an internal standard. The study aimed to understand the impact of clinical factors on drug levels .
  • Comparative Analysis : Another study compared the efficacy of different anticoagulants, employing this compound for consistent measurement across treatment groups .

Table 1: Method Validation Parameters for Rivaroxaban Quantification

ParameterValue
Calibration Range2.06 - 1000 ng/mL
Accuracy>95%
PrecisionRSD < 10%
StabilityStable under various conditions

Table 2: Pharmacokinetic Parameters Comparison

ParameterObese PopulationNon-Obese Population
Peak Plasma ConcentrationNo significant changeNo significant change
Half-LifeSimilarSimilar
Volume of DistributionSimilarSimilar

作用机制

利伐沙班-d4 与利伐沙班一样,通过直接抑制凝血因子 Xa 发挥作用,凝血因子 Xa 是血液凝固级联反应中的一种关键酶 通过抑制凝血因子 Xa,利伐沙班可以阻止凝血酶原转化为凝血酶,从而减少血栓的形成 。这种机制使其在预防和治疗血栓栓塞性疾病中有效。

类似化合物:

    阿哌沙班: 另一种用作抗凝血剂的直接凝血因子 Xa 抑制剂。

    依度沙班: 一种具有类似应用的直接凝血因子 Xa 抑制剂。

    达比加群: 一种用作抗凝血剂的直接凝血酶抑制剂。

比较: 利伐沙班-d4 在用作分析内标方面的独特之处,这使其与其他抗凝血剂区分开来。 虽然阿哌沙班、依度沙班和达比加群用于类似的治疗目的,但利伐沙班-d4 的氘代形式在分析精度和准确性方面提供了优势 .

相似化合物的比较

Rivaroxaban-d4 is distinguished from non-deuterated Rivaroxaban and other internal standards by its isotopic labeling and analytical performance. Below is a detailed comparison:

Table 1: Key Analytical and Structural Differences Between this compound and Rivaroxaban

Parameter This compound Rivaroxaban
Molecular Formula C₁₉H₁₄D₄ClN₃O₅S C₁₉H₁₈ClN₃O₅S
Molecular Weight 439.91 g/mol 435.88 g/mol
CAS Number 1132681-38-9 366789-02-8
Retention Time (HPLC) 1.03 min 1.03 min
MRM Transitions (m/z) 440.1 → 145.0 436.0 → 144.8
Primary Application Internal standard for HPLC-MS/MS Therapeutic anticoagulant
Stability Tracking Enabled via deuterium NMR signals Not applicable

Key Comparison Points

Chromatographic Behavior :
this compound and Rivaroxaban exhibit identical retention times (~1.03 min) under optimized HPLC conditions, ensuring co-elution and reducing matrix effects . This similarity is critical for accurate IS performance in pharmacokinetic studies .

Mass Spectrometry Detection :
The 4 Da mass shift in this compound (due to deuterium substitution) allows unambiguous differentiation from Rivaroxaban in MS/MS. For example, transitions monitored are m/z 440.1 → 145.0 for this compound versus 436.0 → 144.8 for Rivaroxaban . This avoids cross-talk and enhances quantification accuracy in complex biological samples .

Structural Analogy: As a structural analog, this compound mirrors Rivaroxaban’s extraction efficiency during protein precipitation (e.g., using acetonitrile or methanol) and ionization efficiency in electrospray ionization (ESI) sources . This minimizes variability compared to non-analogous IS (e.g., Warfarin-d5) .

Stability Studies :
this compound’s deuterium atoms enable precise tracking of Rivaroxaban degradation in stability studies. For instance, deuterated bonds resist metabolic breakdown differently, allowing researchers to distinguish parent compound degradation from IS behavior .

Regulatory Validation: Methods using this compound as IS comply with FDA and EMA bioanalytical guidelines, demonstrating linearity (R² > 0.99), precision (CV < 15%), and accuracy (85–115%) across concentrations . Non-deuterated IS or alternative analogs may lack such validated performance .

生物活性

Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade. This compound is utilized primarily for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is essential for understanding its pharmacokinetics, pharmacodynamics, and potential clinical applications.

Pharmacokinetics

Absorption and Bioavailability
Rivaroxaban exhibits high bioavailability ranging from 66% to 100% depending on the formulation and food intake . The maximum plasma concentration (Cmax) typically occurs within 2 to 4 hours post-administration . this compound serves as an internal standard in bioanalytical methods to quantify rivaroxaban levels in plasma, enhancing the accuracy of pharmacokinetic studies .

Metabolism and Elimination
Approximately 50% of rivaroxaban is metabolized in the liver, predominantly by CYP3A4, with renal clearance accounting for about 36% of the dose as unchanged drug . The terminal half-life varies between 5 to 9 hours in healthy individuals and can extend to 11 to 13 hours in elderly patients . The use of this compound allows researchers to track the metabolism and elimination pathways of rivaroxaban more effectively.

Pharmacodynamics

Mechanism of Action
Rivaroxaban functions by directly inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent clot formation. The anticoagulant effect can be monitored through prothrombin time (PT) and anti-Xa activity assays, which correlate with plasma concentrations of rivaroxaban .

Clinical Efficacy
Clinical studies have demonstrated that rivaroxaban significantly reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also effective for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Case Studies

  • Case Study: Rivaroxaban-Induced Hemorrhage
    A notable case involved a patient who developed severe anemia due to gastrointestinal bleeding while on rivaroxaban therapy. Despite discontinuation, elevated anti-Xa activity levels indicated prolonged drug clearance, attributed to genetic factors affecting drug metabolism . This case underscores the importance of monitoring individual responses to rivaroxaban.
  • Bioequivalence Study
    A study comparing two formulations of rivaroxaban showed that both formulations were bioequivalent under fasting conditions, with Cmax ratios falling within acceptable ranges (87.80% for Cmax) demonstrating consistent pharmacokinetic profiles . This reinforces the reliability of rivaroxaban as a therapeutic agent.

Data Tables

Parameter Rivaroxaban (mg) This compound (mg) Comments
Bioavailability66-100%-High variability based on food intake
Cmax (ng/mL)192-287-Peak concentration observed at 2-4 hours
Terminal Half-Life5-9 hours-Extended in elderly patients
Renal Clearance~36%-Significant renal elimination

常见问题

Basic Research Questions

Q. How is Rivaroxaban-d4 utilized as an internal standard in LC-MS/MS quantification of Rivaroxaban?

  • Methodology : this compound is spiked into biological samples (e.g., plasma) at a known concentration. Its distinct mass-to-charge ratio (MRM transition: 440.1 → 144.9 vs. 435.9 → 144.9 for non-deuterated Rivaroxaban) allows precise quantification via isotope dilution. Parameters such as Declustering Potential (DP: 116 V for this compound vs. 156 V for Rivaroxaban) and Collision Cell Exit Potential (CXP: 18 V) must be optimized to minimize interference .

Q. What advantages does this compound offer in NMR-based structural studies of Rivaroxaban?

  • Methodology : Deuterium atoms in this compound produce distinct NMR signals compared to hydrogen, enabling clearer differentiation of molecular environments. For example, deuterium labeling at specific positions can resolve overlapping peaks in the parent compound, aiding in dynamic studies (e.g., hydrogen bonding or conformational changes) .

Q. How does this compound enhance stability studies of Rivaroxaban under varying conditions?

  • Methodology : this compound’s isotopic stability allows tracking of degradation products (e.g., hydrolysis or oxidation byproducts) via LC-MS/MS. Its distinct retention time (RT: 1.8 min, matching Rivaroxaban) ensures co-elution with the parent compound while enabling separate detection of degradation signals .

Advanced Research Questions

Q. How can researchers optimize MRM transitions and voltage parameters for this compound in multiplexed LC-MS/MS assays?

  • Methodology :

Transition Selection : Prioritize high-intensity fragments (e.g., 144.9 m/z for both Rivaroxaban and this compound) while adjusting DP to account for deuterium’s mass shift (DP: 116 V for this compound vs. 156 V for Rivaroxaban) .

Ion Source Optimization : Maintain ion spray voltage at 5500 V and source temperature at 550°C to ensure stable ionization of both compounds .

Cross-Validation : Confirm specificity using blank matrices to rule out endogenous interference .

Q. How to resolve discrepancies in retention times observed for this compound across chromatographic methods?

  • Case Example : In one study, this compound showed RT = 1.8 min in one setup but 7213 min (likely a data entry error) in another .
  • Troubleshooting Steps :

  • Verify column compatibility (C18 columns preferred for lipophilic compounds).
  • Adjust mobile phase pH (e.g., 2.7–3.5) to optimize retention.
  • Recalibrate LC systems to rule out instrumental drift .

Q. What protocols validate this compound’s suitability in bioanalytical methods per FDA/EMA guidelines?

  • Validation Criteria :

  • Accuracy/Precision : ≤15% deviation for QC samples.
  • Linearity : 1–500 ng/mL range with R² ≥ 0.98.
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
    • Documentation : Include cross-validation against non-deuterated Rivaroxaban and impurity standards (e.g., Rivaroxaban Impurity 46) to ensure specificity .

Q. How does deuterium labeling impact this compound’s pharmacological activity compared to the parent compound?

  • Experimental Design :

In Vitro Assays : Compare IC₅₀ values for Factor Xa inhibition (Rivaroxaban: 0.7 nM; this compound: Expected similar due to isotopic inertness).

Metabolic Stability : Use hepatocyte models to assess deuterium’s effect on CYP3A4-mediated metabolism .

Q. Data Analysis and Contradiction Management

Q. How to address variability in this compound-normalized pharmacokinetic data across animal models?

  • Strategy :

  • Normalize serum concentrations to body weight (e.g., in rat studies).
  • Apply ANOVA or mixed-effects models to account for inter-subject variability .
  • Validate with secondary assays (e.g., anti-Xa chromogenic tests) .

Q. What statistical approaches are recommended for reconciling conflicting LC-MS/MS and anti-Xa assay results in Rivaroxaban monitoring?

  • Approach :

  • Use Bland-Altman plots to assess agreement between methods.
  • Perform Deming regression if heteroscedasticity is observed.
  • Cross-reference with pharmacokinetic models to identify assay-specific biases .

属性

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UJCPGTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649494
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132681-38-9
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivaroxaban-d4
Reactant of Route 2
Reactant of Route 2
Rivaroxaban-d4
Reactant of Route 3
Reactant of Route 3
Rivaroxaban-d4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivaroxaban-d4
Reactant of Route 5
Rivaroxaban-d4
Reactant of Route 6
Reactant of Route 6
Rivaroxaban-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。